Methyl 3-(4-benzylpiperazin-1-yl)propanoate
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Overview
Description
Methyl 3-(4-benzylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Mechanism of Action
Target of Action
Methyl 3-(4-benzylpiperazin-1-yl)propanoate is a complex organic compound with the molecular formula C15H22N2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Related piperazine compounds have been found to exhibit antimicrobial activity . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the microorganism .
Biochemical Pathways
It’s known that related piperazine compounds can interfere with protein synthesis in microorganisms . This interference can disrupt the normal functioning of the cell, leading to its death .
Result of Action
Related piperazine compounds have been found to exhibit antimicrobial activity, suggesting that they may disrupt essential biological processes in microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-benzylpiperazin-1-yl)propanoate typically involves the reaction of 4-benzylpiperazine with methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic addition of the piperazine to the acrylate. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-benzylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzyl group or the ester group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-(4-benzylpiperazin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition due to its piperazine moiety.
Industry: The compound can be used in the production of various chemical products, including polymers and specialty chemicals.
Comparison with Similar Compounds
- Methyl 3-(4-methylpiperazin-1-yl)propanoate
- Methyl 3-(4-phenylpiperazin-1-yl)propanoate
- Methyl 3-(4-ethylpiperazin-1-yl)propanoate
Comparison: Methyl 3-(4-benzylpiperazin-1-yl)propanoate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity compared to other similar compounds. The benzyl group provides additional hydrophobic interactions that can stabilize the compound’s binding to its molecular targets. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
methyl 3-(4-benzylpiperazin-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-15(18)7-8-16-9-11-17(12-10-16)13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACUIBICNXRCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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